An In-depth Technical Guide to the Chemical Properties of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic framework incorporating a primary amine makes it a valuable building block, most notably as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other agents active in the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, and its role in drug discovery, with a focus on presenting quantitative data and experimental methodologies.
Chemical and Physical Properties
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral molecule, existing as (S) and (R) enantiomers.[2] It is most commonly handled and stored as its hydrochloride salt to improve stability and solubility.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Free Amine | ||
| Molecular Formula | C₁₀H₁₂ClN | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Exact Mass | 181.066 Da | [2] |
| Chiral Centers | 1 (C1) | [2] |
| Topological Polar Surface Area | 26.02 Ų | [2] |
| LogP (calculated) | 3.376 | [2] |
| Hydrochloride Salt | ||
| Molecular Formula | C₁₀H₁₃Cl₂N | [1] |
| Molecular Weight | 218.12 g/mol | [1] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
Synthesis
The primary synthetic route to 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of its corresponding ketone precursor, 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one (also known as 5-chloro-1-tetralone).
Synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one
Detailed experimental protocols for the synthesis of 5-chloro-1-tetralone are not extensively described in the available search results. However, general methods for tetralone synthesis often involve intramolecular Friedel-Crafts acylation of a corresponding aryl-substituted butanoyl chloride.
Reductive Amination to 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
While a specific, detailed protocol for the synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine was not found, a general procedure for reductive amination can be outlined. This process typically involves two main steps: the formation of an imine intermediate, followed by its reduction to the amine.
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of the target amine via reductive amination.
General Experimental Protocol (Illustrative):
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Imine Formation: 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one is dissolved in a suitable solvent (e.g., methanol, ethanol). An ammonia source, such as ammonium acetate or ammonia gas, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction: Once imine formation is complete, a reducing agent is introduced to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). The choice of reducing agent can influence the stereoselectivity of the reaction. The reaction is allowed to proceed until the imine is fully converted to the amine.
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Work-up and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude amine can be purified by column chromatography or by crystallization of its hydrochloride salt.
Spectroscopic Properties
Specific spectroscopic data for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is not available in the public domain. However, based on its structure as a primary amine, the following characteristic spectral features can be anticipated.
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum is expected to show characteristic N-H stretching and bending vibrations.
Table 2: Expected IR Absorption Bands
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400-3300 | Medium |
| N-H Stretch (symmetric) | 3330-3250 | Medium |
| N-H Bend (scissoring) | 1650-1580 | Medium-Strong |
| C-N Stretch (aliphatic) | 1250-1020 | Medium-Weak |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the chlorinated benzene ring.
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Aliphatic Protons: A complex set of signals in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the protons on the tetrahydronaphthalene ring. The proton at the C1 position, being attached to the same carbon as the amine group, would likely appear as a multiplet.
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Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is highly dependent on solvent and concentration. This signal would disappear upon D₂O exchange.
¹³C NMR:
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Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm).
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Aliphatic Carbons: Signals in the upfield region (typically δ 20-70 ppm). The carbon atom bonded to the nitrogen (C1) would be expected to resonate in the lower end of this range (around δ 40-60 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of small neutral molecules and radicals. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of a C-C bond adjacent to the nitrogen atom.
Role in Drug Development
The primary application of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is as a crucial building block in the synthesis of the antidepressant drug sertraline.[1]
Signaling Pathway of Sertraline (as an example of a downstream product)
Caption: Simplified signaling pathway of sertraline, a downstream product of the title compound.
In the synthesis of sertraline, 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a precursor that is further elaborated to introduce the N-methyl and 3,4-dichlorophenyl groups, ultimately yielding the final active pharmaceutical ingredient.
Conclusion
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable synthetic intermediate with a well-defined role in the pharmaceutical industry, particularly in the production of SSRIs. While detailed, publicly available data on its specific physical and spectroscopic properties are limited, its chemical reactivity is centered around the primary amine and the tetrahydronaphthalene core. Further research into the direct biological activities of this compound could reveal novel pharmacological applications beyond its current use as a synthetic precursor.
